5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine is a synthetic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring, a 4-fluorophenyl group attached to a piperazine ring, and a methyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of Fluorine Atom: The fluorine atom at the 5th position can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperazine Ring: The piperazine ring can be attached to the pyrimidine ring through a nucleophilic substitution reaction using a suitable piperazine derivative.
Introduction of 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine or phenyl derivatives.
Substitution: Formation of substituted pyrimidine or phenyl derivatives.
Scientific Research Applications
5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms and the piperazine ring play a crucial role in enhancing the binding affinity and selectivity of the compound. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-6-(4-aryl)pyrimidine: Similar structure but lacks the piperazine ring.
4-(4-Fluorophenyl)piperazine derivatives: Similar structure but lacks the pyrimidine ring.
6-Methylpyrimidine derivatives: Similar structure but lacks the fluorine atoms and piperazine ring.
Uniqueness
5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of both fluorine atoms and the piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications. The combination of these structural features enhances its binding affinity and selectivity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
5-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4/c1-11-14(17)15(19-10-18-11)21-8-6-20(7-9-21)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQWSZGXUOLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.